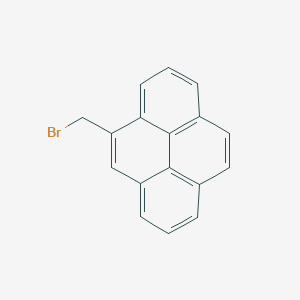
4-(Bromomethyl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)pyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable in various scientific fields . The bromomethyl group attached to the pyrene core enhances its reactivity, allowing for further functionalization and application in synthetic chemistry .
Métodos De Preparación
The synthesis of 4-(Bromomethyl)pyrene typically involves the bromination of pyrene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under light or heat . This reaction selectively brominates the methyl group at the 4-position of pyrene, yielding this compound. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity .
Análisis De Reacciones Químicas
4-(Bromomethyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include NBS for bromination, nucleophiles for substitution, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)pyrene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)pyrene involves its ability to undergo electrophilic aromatic substitution reactions at specific positions on the pyrene core . The bromomethyl group enhances the reactivity of the molecule, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during further functionalization .
Comparación Con Compuestos Similares
Similar compounds to 4-(Bromomethyl)pyrene include other brominated pyrene derivatives, such as 1-bromopyrene, 2-bromopyrene, and 3-bromopyrene . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the pyrene core. The unique aspect of this compound is the presence of the bromomethyl group, which provides additional reactivity and functionalization options compared to simple bromopyrene derivatives .
Propiedades
Número CAS |
69795-71-7 |
|---|---|
Fórmula molecular |
C17H11Br |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-(bromomethyl)pyrene |
InChI |
InChI=1S/C17H11Br/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9H,10H2 |
Clave InChI |
RROPXLVWUJKEND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

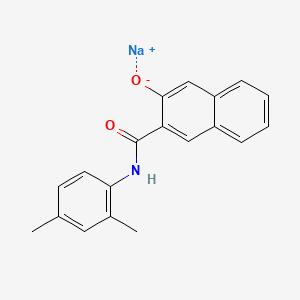
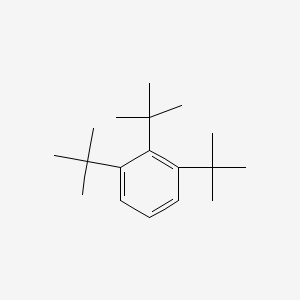
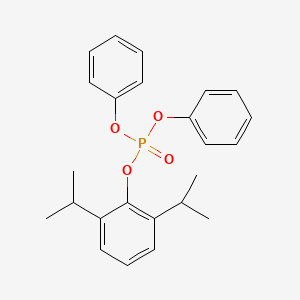

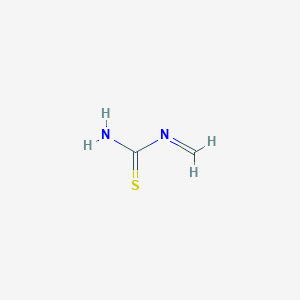
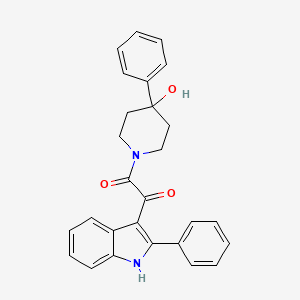
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)
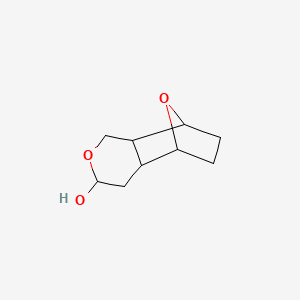

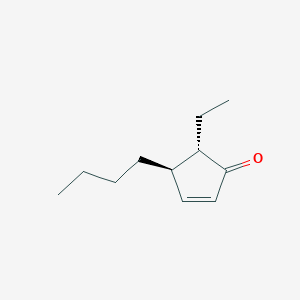
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
